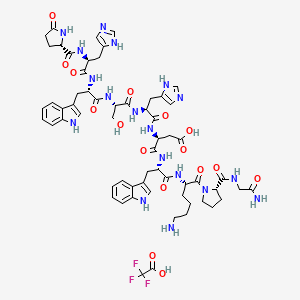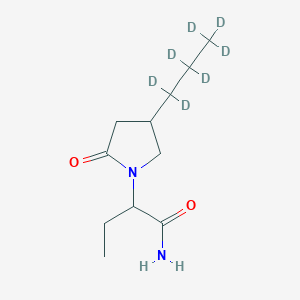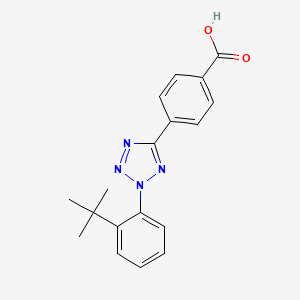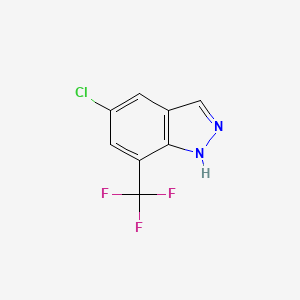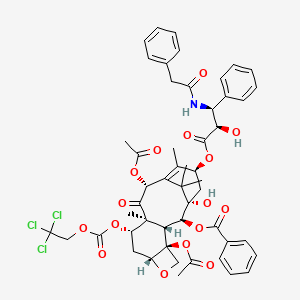
Taxol F Trichloroethyl Chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxol F Trichloroethyl Chloroformate is an intermediate compound used in the synthesis of Taxol F, which is an impurity of Paclitaxel. Paclitaxel is a well-known antineoplastic agent used in the treatment of various cancers, including lung, ovarian, breast cancer, head and neck cancer, and advanced forms of Kaposi’s sarcoma. This compound plays a crucial role in the study of the structure and function of microtubules into tubulin.
准备方法
Synthetic Routes and Reaction Conditions: Taxol F Trichloroethyl Chloroformate is synthesized through the acylation of baccatin III with 2,2,2-trichloroethyl chloroformate in the presence of pyridine . This reaction yields the chloroformate, which is then further acylated with cinnamic acid using oxalyl chloride . The reaction conditions are typically mild, and the process is carried out at room temperature.
Industrial Production Methods: The industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process includes the careful handling of reagents and the use of advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions: Taxol F Trichloroethyl Chloroformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
Taxol F Trichloroethyl Chloroformate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines, thiols, and alcohols.
Biology: The compound is used in the study of microtubule dynamics and the structure of tubulin.
Medicine: It plays a role in the development of antineoplastic agents like Paclitaxel, which are used in cancer treatment.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
Taxol F Trichloroethyl Chloroformate exerts its effects by acting as a protecting group for various functional groups in organic synthesis. The trichloroethyl chloroformate group is introduced to protect amines, thiols, and alcohols during chemical reactions . The mechanism involves the formation of a stable carbamate or carbonate linkage, which can be selectively cleaved under specific conditions, such as the presence of zinc in acetic acid .
相似化合物的比较
2,2,2-Trichloroethoxycarbonyl Chloride: Used for similar purposes in organic synthesis as a protecting group.
Diphosgene: Another chloroformate used in organic synthesis, but with different reactivity and applications.
Uniqueness: Taxol F Trichloroethyl Chloroformate is unique due to its specific role in the synthesis of Taxol F and its application in the study of microtubule dynamics. Its ability to act as a protecting group for multiple functional groups makes it a versatile reagent in organic synthesis.
属性
分子式 |
C51H54Cl3NO16 |
|---|---|
分子量 |
1043.3 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H54Cl3NO16/c1-27-33(68-45(62)39(59)38(31-18-12-8-13-19-31)55-36(58)22-30-16-10-7-11-17-30)24-50(64)43(70-44(61)32-20-14-9-15-21-32)41-48(6,42(60)40(67-28(2)56)37(27)47(50,4)5)34(69-46(63)66-26-51(52,53)54)23-35-49(41,25-65-35)71-29(3)57/h7-21,33-35,38-41,43,59,64H,22-26H2,1-6H3,(H,55,58)/t33-,34-,35+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
InChI 键 |
DNVKDPDGQPTVJO-MJZMOBIKSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



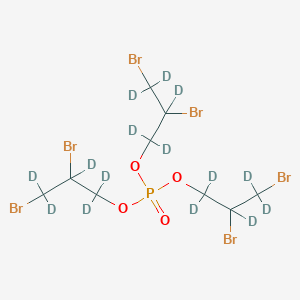
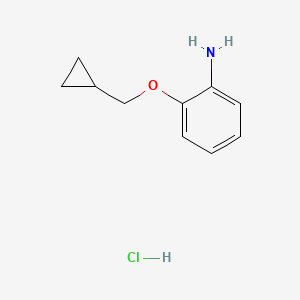
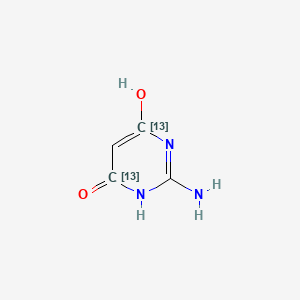
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
